

2-Chloroquinoline-3-carbaldehyde CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloroquinoline-3-carbaldehyde

Cat. No.: B1585622

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An In-Depth Technical Guide to **2-Chloroquinoline-3-carbaldehyde**: Synthesis, Reactivity, and Applications

Introduction

2-Chloroquinoline-3-carbaldehyde is a highly versatile bifunctional molecule that has garnered significant attention from the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structure, incorporating a reactive aldehyde group and a labile chlorine atom on a quinoline scaffold, makes it an exceptionally valuable precursor for the synthesis of a diverse array of complex heterocyclic systems. The quinoline ring itself is a privileged scaffold, found in numerous natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.^{[1][2][3]} This guide provides a comprehensive overview of **2-chloroquinoline-3-carbaldehyde**, detailing its chemical identity, synthesis, reactivity, and its pivotal role as a building block in the development of novel therapeutic agents.

Part 1: Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of **2-Chloroquinoline-3-carbaldehyde** is essential for its effective use in research and synthesis.

Structural Information

The molecule consists of a quinoline ring system substituted with a chlorine atom at the 2-position and a formyl (carbaldehyde) group at the 3-position.

Caption: Chemical Structure of **2-Chloroquinoline-3-carbaldehyde**.

Quantitative Data Summary

The key identifiers and physical properties of the compound are summarized in the table below for quick reference.

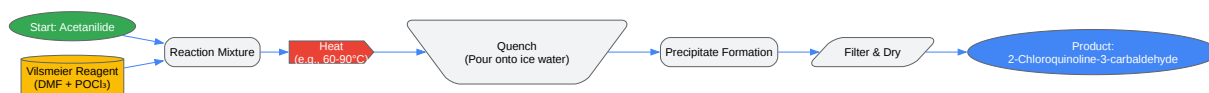
Property	Value	Source(s)
CAS Number	73568-25-9	[4][5]
Molecular Formula	C ₁₀ H ₆ ClNO	[4]
Molecular Weight	191.61 g/mol	[4]
IUPAC Name	2-chloroquinoline-3-carbaldehyde	[4][6]
Melting Point	142-152 °C	[5][6][7]
Appearance	White to yellow crystalline powder	[6]
SMILES	<chem>C1C1=NC2=CC=CC=C2C=C1C=O</chem>	[6][8]

Part 2: Synthesis via Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing **2-chloroquinoline-3-carbaldehydes** is the Vilsmeier-Haack reaction. This reaction utilizes N-arylacetamides (acetanilides) as starting materials and a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][7] The process is a one-pot multicomponent reaction involving chlorination, formylation, and cyclization.[9]

Reaction Mechanism and Workflow

The Vilsmeier-Haack synthesis proceeds through several key steps. First, POCl_3 reacts with DMF to form the electrophilic Vilsmeier reagent (chloromethylenedimethylammonium chloride). The acetanilide then reacts with this reagent, leading to a series of intramolecular cyclization and dehydration steps, ultimately yielding the **2-chloroquinoline-3-carbaldehyde** product after aqueous workup. The use of phosphorus pentachloride (PCl_5) instead of POCl_3 has also been reported as an effective modification.^[10]



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Caption: General workflow for the Vilsmeier-Haack synthesis.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of **2-chloroquinoline-3-carbaldehyde**.

Materials:

- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Substituted Acetanilide
- Ice-cold water
- Ethyl acetate (for recrystallization)

Procedure:

- Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, cool N,N-dimethylformamide (0.15 mol) to 0°C in an ice bath.^[7]
- Reagent Addition: Add freshly distilled phosphorus oxychloride (0.35 mol) dropwise to the cooled DMF under constant stirring, ensuring the temperature remains low.^[7]

- **Substrate Addition:** Once the Vilsmeier reagent is formed, add the corresponding acetanilide (0.05 mol) portion-wise to the reaction mixture.^[7]
- **Reaction Heating:** Heat the mixture at 60-90°C for 4-16 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).^{[7][11]}
- **Workup:** After completion, carefully pour the reaction mixture into a beaker containing 300ml of ice-cold water and stir vigorously for 30 minutes.^[7]
- **Isolation and Purification:** The solid product, **2-chloroquinoline-3-carbaldehyde**, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.^[3]
- **Recrystallization:** Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain the purified compound.^[7]

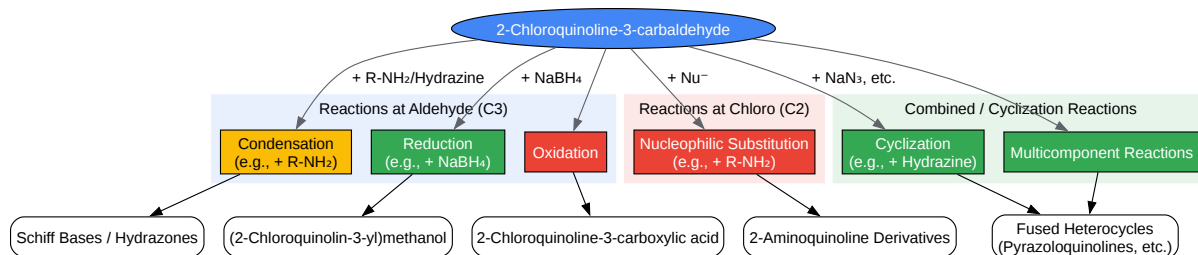
Part 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of **2-chloroquinoline-3-carbaldehyde** stems from the presence of two distinct reactive sites, which can be targeted selectively or simultaneously to build molecular complexity.

Key Reaction Pathways

- **Reactions at the Aldehyde Group:** The formyl group undergoes typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with various nucleophiles like amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and chalcones, respectively.^[1]
- **Reactions at the Chloro Group:** The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities such as amines, thiols, and alkoxides.^{[1][2]}
- **Cyclization and Multicomponent Reactions:** The dual reactivity is often exploited in one-pot reactions where both the aldehyde and chloro groups participate in cyclization cascades. This strategy is highly effective for constructing fused heterocyclic systems like pyrazolo[3,4-

b]quinolines, tetrazolo[1,5-a]quinolines, and benzo[b][4]naphthyridines, many of which are of pharmacological interest.[1][2]



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Caption: Major reaction pathways of **2-Chloroquinoline-3-carbaldehyde**.

Part 4: Role in Drug Discovery

The **2-chloroquinoline-3-carbaldehyde** scaffold is a cornerstone in the synthesis of molecules with significant biological potential. Its derivatives have been investigated for a wide range of therapeutic applications.

- **Anticancer Agents:** The quinoline nucleus is a key component of several anticancer drugs.[2] Derivatives synthesized from **2-chloroquinoline-3-carbaldehyde** have been explored as inhibitors of various enzymes and pathways crucial for cancer cell proliferation.[9]
- **Antimicrobial Agents:** Novel ester derivatives and other analogues have shown promising antibacterial activity.[12] The scaffold is used to generate compounds targeting bacterial enzymes and processes.[3]
- **Anti-inflammatory and Enzyme Inhibitors:** A series of quinoline-based imidazole-fused heterocycles prepared from this aldehyde showed significant inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme, which is involved in inflammatory pathways.[9]
- **Antimalarial Compounds:** The quinoline ring is famously the core of antimalarial drugs like chloroquine. **2-Chloroquinoline-3-carbaldehyde** serves as a starting point for new derivatives aimed at overcoming drug resistance.

Conclusion

2-Chloroquinoline-3-carbaldehyde is a compound of paramount importance in modern synthetic and medicinal chemistry. Its straightforward and efficient synthesis via the Vilsmeier-Haack reaction, combined with the versatile reactivity of its chloro and aldehyde functionalities, establishes it as a powerful and indispensable building block. Researchers and drug development professionals can leverage its rich chemistry to construct novel and complex heterocyclic systems, paving the way for the discovery of new therapeutic agents to address a multitude of diseases.

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- To cite this document: BenchChem. [2-Chloroquinoline-3-carbaldehyde CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585622#2-chloroquinoline-3-carbaldehyde-cas-number-and-structure]

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